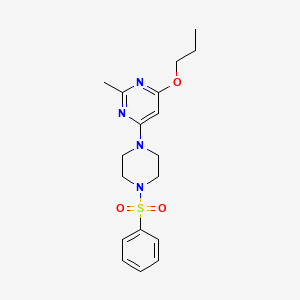
2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a phenylsulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The phenylsulfonyl group would be attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of reactions. For example, the piperazine ring can participate in reactions with acids and bases, and the pyrimidine ring can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the functional groups. For example, the piperazine ring can form hydrogen bonds, which could influence the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Pyrido(2,3-d)pyrimidine derivatives , closely related to the specified compound, have been identified for their antibacterial activity. Particularly, they are effective against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Antiproliferative Effects
- Pyrido[1,2-a]pyrimidin-4-one derivatives , which are structurally similar, have shown promising antiproliferative effects against human cancer cell lines. Some compounds in this series have demonstrated potential as anticancer agents (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from similar pyrimidine structures have been explored for their anti-inflammatory and analgesic properties. These include various heterocyclic compounds showing cyclooxygenase inhibition and analgesic activity (Abu‐Hashem et al., 2020).
Potential Antipsychotic Agents
- Some arylsulfonamides, structurally related to the compound , have been identified as potential atypical antipsychotic agents. They show high affinities for serotonin receptors, indicating their potential in treating psychiatric disorders (Park et al., 2010).
Antiemetic Properties
- Piperazinopyrimidines, similar to the specified compound, have been synthesized and evaluated for antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Antimicrobial Evaluation
- Pyrazolopyrimidines with phenylsulfonyl groups, similar to the specified compound, have shown significant antimicrobial activities. Some derivatives have even exceeded the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-13-25-18-14-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMKXLQSIFNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
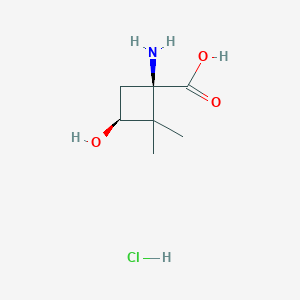
![N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2620800.png)
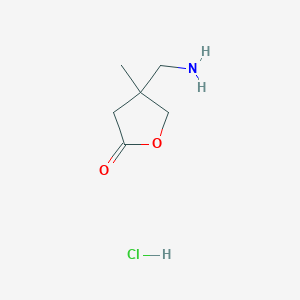
![5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2620805.png)
![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2620806.png)
![[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2620807.png)

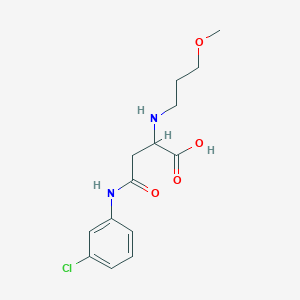
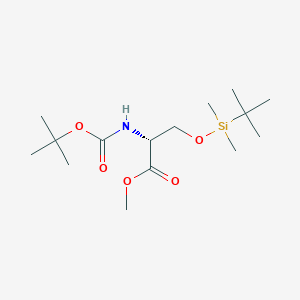

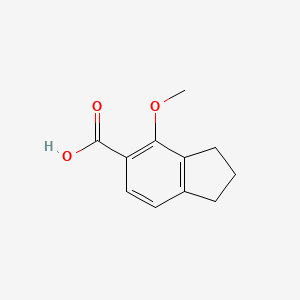
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)
![1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B2620816.png)
![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
